molecular formula C24H27NO6 B12183511 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)norvalinate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B12183511
M. Wt: 425.5 g/mol
InChI Key: TZSILJTZDGVKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)norvalinate is a complex organic compound that belongs to the class of benzo[c]chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)norvalinate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[c]chromen core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the 4-methyl group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the N-(tert-butoxycarbonyl)norvalinate moiety: This step involves the coupling of the benzo[c]chromen core with N-(tert-butoxycarbonyl)norvalinate using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of these receptors and influence various cellular processes.

    Inhibiting enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells.

    Modulating signaling pathways: The compound can affect signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A similar compound with potential therapeutic applications.

    4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate: Another related compound with distinct chemical properties.

Uniqueness

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)norvalinate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the benzo[c]chromen core with the N-(tert-butoxycarbonyl)norvalinate moiety makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C24H27NO6/c1-6-9-18(25-23(28)31-24(3,4)5)22(27)29-19-13-12-16-15-10-7-8-11-17(15)21(26)30-20(16)14(19)2/h7-8,10-13,18H,6,9H2,1-5H3,(H,25,28)

InChI Key

TZSILJTZDGVKQM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.